

# An In-depth Technical Guide to 5-Bromoindan-2-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoindan-2-ol**, a brominated indanol derivative. The document consolidates available data on its synonyms, and alternative names. Due to the limited publicly available information directly pertaining to **5-Bromoindan-2-ol**, this guide also infers potential synthetic pathways and analytical methodologies based on established chemical principles and data for structurally related compounds.

## Chemical Identity and Synonyms

**5-Bromoindan-2-ol** is a chemical compound with the molecular formula  $C_9H_9BrO$ .<sup>[1]</sup> It is also known by several alternative names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Alternative Names for **5-Bromoindan-2-ol**

Synonym/Alternative Name	Source
5-bromo-2-indanol	[1]
5-bromo-2,3-dihydro-1H-inden-2-ol	[1]
5-brom-2,3-dihydro-1H-inden-2-ol	[1]

## Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of **5-Bromoindan-2-ol** is scarce. The available information is summarized in the table below.

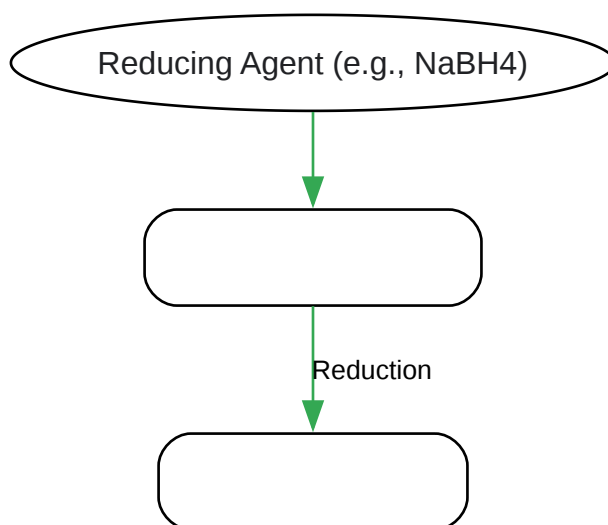
Table 2: Physicochemical Properties of **5-Bromoindan-2-ol**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Melting Point	115-117 °C	[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromoindan-2-ol** is not readily available in the public domain, a plausible synthetic route would involve the reduction of the corresponding ketone, 5-bromo-2-indanone. This approach is a standard and widely used method for the preparation of secondary alcohols.

Hypothetical Synthetic Pathway:



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Caption: Hypothetical synthesis of **5-Bromoindan-2-ol** via reduction of 5-bromo-2-indanone.

General Experimental Protocol (Inferred):

- **Dissolution:** 5-bromo-2-indanone would be dissolved in a suitable protic solvent, such as methanol or ethanol, in a reaction flask.
- **Cooling:** The solution would be cooled in an ice bath to control the reaction temperature.
- **Addition of Reducing Agent:** A reducing agent, typically sodium borohydride ( $\text{NaBH}_4$ ), would be added portion-wise to the stirred solution. The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion of the reaction, the excess reducing agent would be quenched by the slow addition of a weak acid, like dilute hydrochloric acid or ammonium chloride solution.
- **Extraction:** The product would be extracted from the aqueous layer using an appropriate organic solvent, for instance, ethyl acetate or dichloromethane.
- **Purification:** The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The resulting crude product could be further purified by recrystallization or column chromatography to yield pure **5-Bromoindan-2-ol**.

## Spectroscopic Data (Anticipated)

No experimental spectroscopic data for **5-Bromoindan-2-ol** has been identified in the available literature. However, based on its chemical structure, the expected features in its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for **5-Bromoindan-2-ol**

Spectroscopic Technique	Predicted Key Features
$^1\text{H}$ NMR	- Aromatic protons in the range of 7.0-7.5 ppm. - A multiplet for the proton on the carbon bearing the hydroxyl group (C2-H) around 4.5-5.0 ppm. - Methylene protons (C1-H <sub>2</sub> and C3-H <sub>2</sub> ) as multiplets in the upfield region (2.5-3.5 ppm). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D <sub>2</sub> O.
$^{13}\text{C}$ NMR	- Aromatic carbons in the downfield region (120-145 ppm). - A carbon signal for the C-Br bond around 115-125 ppm. - A signal for the carbon attached to the hydroxyl group (C2) in the range of 65-75 ppm. - Aliphatic methylene carbons (C1 and C3) in the upfield region (30-45 ppm).
IR Spectroscopy	- A broad O-H stretching band in the region of 3200-3600 cm <sup>-1</sup> . - C-H stretching vibrations for aromatic and aliphatic protons just below and above 3000 cm <sup>-1</sup> , respectively. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm <sup>-1</sup> region. - A C-O stretching band around 1050-1150 cm <sup>-1</sup> . - A C-Br stretching vibration in the fingerprint region, typically below 700 cm <sup>-1</sup> .
Mass Spectrometry	- A molecular ion peak (M <sup>+</sup> ) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of a water molecule (M-18), a bromine atom (M-79/81), or cleavage of the five-membered ring.

## Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity, signaling pathway involvement, or established experimental uses of **5-Bromoindan-2-ol**. However, the indane scaffold is a common motif in medicinal chemistry, and

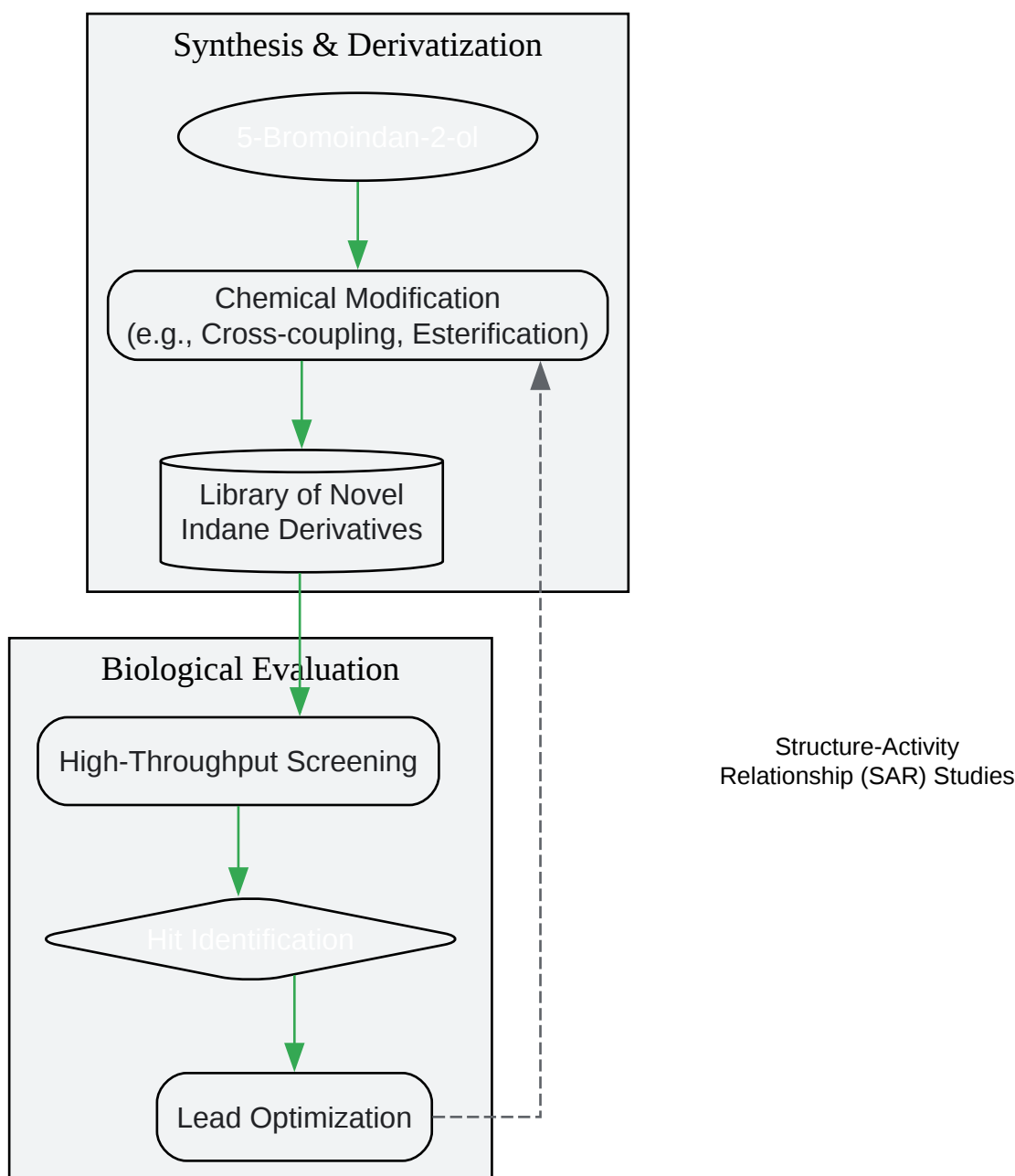
various substituted indanes have been investigated for a range of biological activities. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its metabolic profile.

Given the lack of direct data, the primary application of **5-Bromoindan-2-ol** for researchers, scientists, and drug development professionals would be as a chemical intermediate or building block for the synthesis of more complex molecules. Its functional groups (a secondary alcohol and an aryl bromide) allow for a variety of chemical transformations, making it a potentially valuable starting material for the generation of compound libraries for screening in drug discovery programs.

#### Potential Research Directions:

- **Synthesis of Derivatives:** The hydroxyl group can be oxidized to a ketone, esterified, or used in etherification reactions. The aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.
- **Biological Screening:** A library of compounds derived from **5-Bromoindan-2-ol** could be screened for various biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects, based on the known pharmacology of other indane derivatives.

#### Workflow for Investigating Novel Derivatives:



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Caption: A logical workflow for the utilization of **5-Bromoindan-2-ol** in drug discovery.

## Conclusion

**5-Bromoindan-2-ol** is a chemical entity with a defined structure and a few reported synonyms. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests straightforward synthetic accessibility and potential as a versatile building

block in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of this compound and outlines logical next steps for its investigation and application in a research and development setting. Further experimental work is required to fully characterize its properties and explore its potential as a precursor to novel bioactive molecules.

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## References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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